2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-
Overview
Description
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- is a complex organic compound that belongs to the class of pyrrolones This compound is characterized by its unique structure, which includes a pyrrolone ring substituted with various functional groups such as acetyl, chloro, fluoro, cyclohexyl, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- typically involves multi-step organic reactions. The starting materials often include substituted anilines, cyclohexanone, and acetic anhydride. The synthetic route may involve:
Formation of the pyrrolone ring: This can be achieved through cyclization reactions involving the condensation of aniline derivatives with diketones or keto acids.
Introduction of the acetyl group: Acetylation can be performed using acetic anhydride in the presence of a catalyst such as pyridine.
Substitution reactions: Halogenation (chlorination and fluorination) can be carried out using reagents like thionyl chloride and fluorine gas or other fluorinating agents.
Hydroxylation: Introduction of the hydroxy group can be achieved through oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups (acetyl and potential ketone) can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, PCC, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA interaction: Binding to DNA and affecting gene expression and replication processes.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrrol-2-one derivatives: Compounds with similar pyrrolone structures but different substituents.
Acetylated compounds: Molecules with acetyl groups attached to different core structures.
Halogenated phenyl compounds: Compounds with halogen atoms (chlorine, fluorine) attached to phenyl rings.
Uniqueness
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both halogen and hydroxy groups, along with the cyclohexyl and acetyl substituents, makes it a versatile compound for various chemical reactions and research applications.
Properties
IUPAC Name |
3-acetyl-1-(4-chloro-2-fluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO3/c1-10(22)15-16(11-5-3-2-4-6-11)21(18(24)17(15)23)14-8-7-12(19)9-13(14)20/h7-9,11,16,23H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNLJXWZGVRLBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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